N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide
Description
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-2-15-12(18)10-4-3-8(5-11(10)14)9-6-16-13(19)17-7-9/h3-7H,2H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKLDCTFIPUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686872 | |
| Record name | N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-85-3 | |
| Record name | N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Fluoro-4-bromobenzoic Acid
The synthesis begins with 2-fluoro-4-bromobenzoic acid , a critical intermediate for subsequent functionalization. Commercial availability or synthesis via directed ortho-metalation of fluorobenzene derivatives is common.
Example Protocol:
Conversion to Acid Chloride
The carboxylic acid is activated as an acid chloride to facilitate amide bond formation.
Example Protocol:
-
Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 h.
-
Workup : Evaporation under reduced pressure to isolate 2-fluoro-4-bromobenzoyl chloride .
Amide Formation with Ethylamine
The acid chloride is reacted with ethylamine to yield N-ethyl-2-fluoro-4-bromobenzamide .
Example Protocol:
-
Conditions : Stirring at room temperature for 30 min, followed by heating at 80–85°C for 4 h.
-
Yield : Quantitative (crude), purified via column chromatography (ethyl acetate/petroleum ether).
Synthesis of 2-Hydroxypyrimidin-5-yl Boronic Acid
Preparation of Ethyl 2-Hydroxypyrimidine-5-carboxylate
The pyrimidine core is constructed via cyclization of β-keto esters with urea derivatives.
Example Protocol:
Boronation via Miyaura Borylation
The bromopyrimidine is converted to its boronic acid derivative for cross-coupling.
Example Protocol:
-
Catalyst : Pd(dppf)Cl₂.
-
Reagent : Bis(pinacolato)diboron (B₂Pin₂).
-
Conditions : Reflux in dioxane with KOAc for 12 h.
-
Yield : ~70% (isolated via silica gel chromatography).
Suzuki-Miyaura Cross-Coupling
Coupling of N-Ethyl-2-fluoro-4-bromobenzamide and 2-Hydroxypyrimidin-5-yl Boronic Acid
The final step involves a palladium-catalyzed cross-coupling to install the pyrimidine moiety.
Example Protocol:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Na₂CO₃ (2 M aqueous solution).
-
Solvent : Dimethoxyethane (DME)/H₂O (3:1).
-
Conditions : 80°C for 12 h under nitrogen.
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and purification via HPLC.
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).
-
Melting Point : 182–184°C.
Alternative Synthetic Routes
Direct Cyclization on the Benzamide Core
A one-pot synthesis involving condensation of a β-ketoamide with urea derivatives could streamline the process.
Example Protocol:
-
Substrate : N-Ethyl-2-fluoro-4-(3-oxopropanamido)benzamide.
-
Reagent : Urea in refluxing ethanol.
-
Yield : ~40% (requires optimization).
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides may undergo substitution with pyrimidine nucleophiles under basic conditions.
Example Protocol:
-
Substrate : N-Ethyl-2-fluoro-4-iodobenzamide.
-
Nucleophile : 2-Hydroxypyrimidin-5-yl lithium.
-
Conditions : −78°C in THF, warming to room temperature.
-
Yield : ~35% (low efficiency due to steric hindrance).
Challenges and Optimization Opportunities
-
Boronic Acid Stability : The 2-hydroxypyrimidin-5-yl boronic acid is prone to protodeboronation; pinacol ester protection improves stability.
-
Coupling Efficiency : Electron-withdrawing groups on the benzamide (e.g., fluorine) reduce reactivity in Suzuki couplings; microwave-assisted synthesis may enhance yields.
-
Regioselectivity : Competing coupling at alternative positions necessitates careful control of reaction stoichiometry and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrimidine derivatives exhibit significant anticancer properties. N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide has been evaluated for its potential as an anticancer agent. Studies show that modifications in the pyrimidine ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer drugs .
Antiviral Properties
The compound's structural similarity to known antiviral agents positions it as a candidate for antiviral drug development. Preliminary studies suggest that it may inhibit viral replication mechanisms, particularly in RNA viruses. Further investigations are needed to elucidate its efficacy and mechanism of action .
Fungicidal Properties
This compound has been explored for its potential use as a fungicide. Research into related pyrimidine derivatives indicates that they can effectively protect crops against various fungal pathogens, including ascomycetes and basidiomycetes. This application is particularly relevant in sustainable agriculture, where there is a growing demand for eco-friendly fungicides .
Herbicidal Activity
In addition to its fungicidal properties, this compound may also exhibit herbicidal activity. Studies on similar compounds have shown that they can inhibit plant growth by interfering with specific biochemical pathways in weeds, presenting a potential avenue for developing new herbicides .
Polymer Development
The unique chemical structure of this compound makes it a suitable candidate for incorporation into polymer matrices. Research has demonstrated that incorporating such compounds into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzamide Derivatives with Acyl Side Chains
Compounds such as 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (compound 8) and 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (compound 17) from the 2012 Molecules study share the benzamide scaffold but differ in substituents:
- Key structural differences: Acyl chains: Long 2-acylamino groups (e.g., hexanoyl, tetradecanoyl) enhance PCAF HAT inhibition (up to 79% at 100 μM) . Carboxyphenyl groups: Positioned at the 1- or 3-positions of the benzamide core, contributing to enzyme binding.
- Contrast with target compound :
- The target lacks long acyl chains but incorporates a hydroxypyrimidine group , which may mimic hydrogen-bonding interactions of carboxyphenyl substituents.
- The N-ethyl group in the target compound may reduce steric hindrance compared to bulky acyl chains.
Table 1: Comparison of Inhibitory Activity and Substituents
Fluorinated Benzamide Derivatives
The compound 958967-38-9 (N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-(2-fluorophenyl)acetamide) from shares fluorinated and pyrimidine motifs:
- Structural parallels :
- Fluorophenyl group : Enhances lipophilicity and target binding.
- Pyrimidine ring : Participates in hydrogen bonding, similar to the hydroxypyrimidine in the target compound.
- The N-ethyl group in the target contrasts with the benzyl and methoxyethyl groups in 958967-38-9, suggesting differences in steric bulk and pharmacokinetics .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Comparative studies on pharmacokinetics (e.g., bioavailability, half-life) are needed.
Biological Activity
N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a benzamide core with specific substitutions that enhance its biological properties. The synthesis typically involves multiple steps, starting from benzoyl chloride derivatives and incorporating ethyl and fluorine substituents through nucleophilic substitution reactions. The hydroxypyrimidinyl group is introduced via condensation reactions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Benzoyl chloride, Ethyl amine |
| 2 | Condensation | Pyrimidine derivative |
| 3 | Purification | Solvent extraction, recrystallization |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate these targets, leading to various pharmacological effects. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Antiviral Properties
Recent studies have highlighted the potential of this compound as an antiviral agent. It has shown inhibitory effects against the RNA-dependent RNA polymerase enzyme NS5B, which is crucial in viral replication processes.
Antimicrobial Activity
In vitro assessments reveal that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness varies depending on the microbial strain tested.
| Microbial Strain | Activity Type | Result |
|---|---|---|
| E. coli | Bacteriostatic | Effective |
| Klebsiella sp. | Resistant | No effect |
| Bacillus subtilis | Antibacterial | Moderate effectiveness |
Case Studies
- Antiviral Efficacy : A study conducted on the compound's interaction with NS5B demonstrated a potent inhibitory effect with an IC50 value of 0.53 µM, indicating its potential as a therapeutic agent against viral infections like Hepatitis C .
- Antimicrobial Assessment : Another investigation into the antimicrobial properties showed that this compound effectively inhibited the growth of Gram-positive bacteria while being less effective against Gram-negative strains like Klebsiella sp. .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorinated benzamide precursors coupled with hydroxypyrimidine derivatives. Key steps include:
- Nucleophilic substitution for introducing the ethyl group.
- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for pyrimidine ring formation .
- Optimization factors: Catalyst choice (e.g., palladium for coupling), solvent polarity, and temperature control to minimize side reactions. Purification via column chromatography or recrystallization ensures purity (>95%) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, with fluorine chemical shifts (~-110 to -130 ppm) indicating electronic environment .
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, O-H stretch at ~3200–3500 cm⁻¹) .
- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography resolves 3D conformation and hydrogen-bonding networks (e.g., pyrimidine-hydroxyl interactions) .
Q. How is the compound’s biological activity evaluated in preliminary assays?
- Methodological Answer :
- In vitro models : Dose-response assays (e.g., IC₅₀ determination in cancer cell lines like HeLa) using MTT or ATP-based viability tests .
- Ex vivo models : Ischemia/reperfusion injury studies in isolated organs (e.g., rat hearts) to assess cardioprotective effects via infarct size reduction .
- ADMET profiling : Solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayer) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, hydroxypyrimidine substitution) influence target binding and selectivity?
- Methodological Answer :
- Fluorine incorporation : Enhances metabolic stability and membrane permeability via reduced polar surface area. Electronegativity modulates electron density in the benzamide core, affecting receptor interactions (e.g., AMPA receptor modulation) .
- Hydroxypyrimidine group : Acts as a hydrogen-bond donor/acceptor, critical for binding to kinases or enzymes (e.g., tyrosine kinases). Substituent position (2- vs. 4-) alters steric hindrance and π-π stacking .
- Case study : N-Ethyl substitution improves pharmacokinetics by reducing CYP450-mediated oxidation compared to bulkier alkyl groups .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentration-time profiles with target engagement (e.g., receptor occupancy assays) .
- Formulation adjustments : Use prodrug strategies (e.g., esterification of hydroxyl groups) to enhance bioavailability .
- Species-specific metabolism : Compare metabolite profiles in rodent vs. human hepatocytes to identify interspecies differences .
Q. What computational strategies are employed to predict and validate this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., AMPA receptors) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify critical binding residues .
- QSAR models : Train on benzamide derivatives to predict activity cliffs and optimize substituent combinations .
Q. What experimental design challenges arise in multi-step synthesis, and how are they mitigated?
- Methodological Answer :
- Intermediate instability : Protect hydroxyl/pyrimidine groups with tert-butyldimethylsilyl (TBS) or acetyl during reactive steps .
- Low coupling efficiency : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) for Suzuki-Miyaura reactions .
- Scalability : Optimize solvent (switch from THF to toluene) and reduce equivalents of expensive reagents (e.g., boronic esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
